molecular formula C23H26N2O4S B2912631 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE CAS No. 862738-45-2

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Cat. No.: B2912631
CAS No.: 862738-45-2
M. Wt: 426.53
InChI Key: LPWUEBSSOTUZGL-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a dimethyl group and an oxazole ring, which is further substituted with a tolyl group and a tosyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Substitution with Tosyl Group: The oxazole ring is then substituted with a tosyl group using tosyl chloride in the presence of a base such as pyridine.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable precursor like 2,6-dimethylmorpholine.

    Final Coupling: The final step involves coupling the morpholine ring with the substituted oxazole ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tosyl chloride in the presence of a base like pyridine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of various substituted oxazole and morpholine derivatives.

Scientific Research Applications

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tosyl group can enhance its binding affinity and specificity towards certain biological targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
  • 2,6-Dimethyl-4-(2-(p-tolyl)-4-tosyloxazol-5-yl)morpholine

Uniqueness

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tosyl and tolyl groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2,6-dimethyl-4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-15-8-10-20(11-9-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)19-7-5-6-16(2)12-19/h5-12,17-18H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWUEBSSOTUZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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